Cas no 102878-30-8 (1-(4-methyl-2-pyridinyl)-1-Propanone)

1-(4-Methyl-2-pyridinyl)-1-propanone is a versatile organic compound featuring a pyridine core substituted with a methyl group at the 4-position and a propanone moiety at the 2-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. Its pyridine ring enhances electron-withdrawing properties, facilitating nucleophilic substitution and condensation reactions. The compound's stability under standard conditions ensures reliable handling and storage. It is particularly valued in heterocyclic chemistry for constructing complex molecular frameworks. High purity grades are available to meet stringent research and industrial requirements, making it a practical choice for synthetic applications demanding precision and reproducibility.
1-(4-methyl-2-pyridinyl)-1-Propanone structure
102878-30-8 structure
Product Name:1-(4-methyl-2-pyridinyl)-1-Propanone
CAS No:102878-30-8
MF:C9H11NO
MW:149.189742326736
CID:855522
PubChem ID:18630984
Update Time:2025-06-14

1-(4-methyl-2-pyridinyl)-1-Propanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyl-2-pyridinyl)-1-Propanone
    • 1-(4-methyl-pyridin-2-yl)-propan-1-one
    • 1-Propanone,1-(4-methyl-2-pyridyl)-(6CI)
    • 1-(4-Methylpyridin-2-yl)propan-1-one
    • AKOS013154622
    • 1-(4-methylpyridin-2-yl)-propan-1-one
    • DB-354005
    • 102878-30-8
    • SCHEMBL2643034
    • G69846
    • OFTSDRMALRIGMV-UHFFFAOYSA-N
    • Inchi: 1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3
    • InChI Key: OFTSDRMALRIGMV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C=CN=1)CC

Computed Properties

  • Exact Mass: 149.084064g/mol
  • Monoisotopic Mass: 149.084064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 149.19g/mol
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30Ų

1-(4-methyl-2-pyridinyl)-1-Propanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P009SSW-50mg
1-Propanone,1-(4-methyl-2-pyridyl)-(6CI)
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1-(4-methyl-2-pyridinyl)-1-Propanone Related Literature

Additional information on 1-(4-methyl-2-pyridinyl)-1-Propanone

Comprehensive Overview of 1-(4-methyl-2-pyridinyl)-1-Propanone (CAS No. 102878-30-8): Properties, Applications, and Industry Insights

1-(4-methyl-2-pyridinyl)-1-Propanone (CAS No. 102878-30-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This ketone derivative features a pyridine ring substituted with a methyl group at the 4-position, making it a valuable intermediate in synthetic chemistry. Its molecular structure, C9H11NO, offers unique reactivity patterns that align with modern green chemistry principles, a trending topic in 2024 as industries seek sustainable alternatives.

The compound's physicochemical properties include a molecular weight of 149.19 g/mol and moderate polarity due to the carbonyl group and heterocyclic nitrogen. Researchers frequently search for "solubility of 1-(4-methyl-2-pyridinyl)-1-Propanone" and "spectral data CAS 102878-30-8," as these parameters are critical for reaction optimization. Recent studies highlight its role in catalyzed cross-coupling reactions, particularly in Pd-mediated syntheses—a hot topic in medicinal chemistry forums.

In pharmaceutical applications, 1-(4-methyl-2-pyridinyl)-1-Propanone serves as a precursor for bioactive molecules targeting neurological pathways. Google Trends data shows growing interest in "pyridine derivatives in drug discovery," reflecting the compound's relevance. Its structural motif appears in experimental compounds investigated for metabolic disorders, a research area with 23% YoY growth in PubMed citations.

From an industrial perspective, manufacturers optimize 102878-30-8 synthesis using flow chemistry techniques—a trending method that reduces waste by 40-60% compared to batch processes. Patents filed between 2020-2024 describe improved yields (>85%) via microwave-assisted reactions, addressing common search queries like "scaling up 1-(4-methyl-2-pyridinyl)-1-Propanone production." Analytical chemists emphasize HPLC purity standards (>98.5%) for regulatory compliance.

Environmental considerations position this compound favorably, with biodegradation studies showing 70% degradation in 28 days under OECD 301B conditions. This aligns with the "sustainable heterocycles" movement, a top-searched term in ACS Green Chemistry Institute publications. The low ecotoxicity profile (EC50 >100 mg/L) makes it preferable to halogenated analogs in crop protection formulations.

Emerging applications include its use in OLED materials, where its electron-transport properties enhance device efficiency. With the global OLED market projected to reach $80 billion by 2027, research into pyridine-based emitters like 102878-30-8 derivatives has surged 300% since 2021. Technical forums frequently discuss "thermal stability of 1-(4-methyl-2-pyridinyl)-1-Propanone" for material science applications.

Quality control protocols for CAS 102878-30-8 emphasize GC-MS characterization and residual solvent analysis, addressing FDA ICH Q3C guidelines. Analytical method development for this compound is a recurring theme in chromatography webinars, particularly regarding "HPLC method development for pyridinyl ketones."

Future research directions may explore its metal-organic frameworks (MOFs) potential, as pyridine ligands show promise in CO2 capture technologies—a trending topic with 15,000+ monthly academic searches. The compound's coordination chemistry could unlock applications in energy storage systems, another high-growth sector.

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